2,4-Dimethylpyrrolidine-1-carbonyl chloride
Description
2,4-Dimethylpyrrolidine-1-carbonyl chloride is a heterocyclic organic compound featuring a pyrrolidine core substituted with methyl groups at positions 2 and 4, along with a reactive carbonyl chloride functional group at the 1-position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the carbonyl chloride group enhances its reactivity, making it a valuable electrophile in nucleophilic substitution or acylation reactions.
Properties
CAS No. |
89629-91-4 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
2,4-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-6(2)9(4-5)7(8)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
SIQKTWNLFWXTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2,4-dimethylpyrrolidine with phosgene or thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2,4-Dimethylpyrrolidine+Phosgene→2,4-Dimethylpyrrolidine-1-carbonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2,4-Dimethylpyrrolidine-1-carbonyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used to introduce the pyrrolidine moiety into drug candidates, enhancing their pharmacokinetic properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to modify the structure of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-dimethylpyrrolidine-1-carbonyl chloride with structurally related compounds, focusing on molecular properties, reactivity, and applications:
*Inferred molecular formula based on structural analogs.
Key Findings:
Reactivity Differences: The carbonyl chloride group in this compound confers higher reactivity compared to hydrochlorides (e.g., trans-2,5-dimethylpyrrolidine hydrochloride) or pyrrolidinones (e.g., 1-aminopyrrolidin-2-one hydrochloride). This makes it more suitable for acylation reactions but necessitates careful handling to avoid decomposition . Chlorinated analogs like 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride exhibit enhanced electrophilicity, enabling participation in Suzuki-Miyaura or Ullmann couplings .
This could influence selectivity in asymmetric synthesis .
Thermal Stability: Compounds like 1-aminopyrrolidin-2-one hydrochloride (mp 227°C) are more thermally stable than acyl chlorides, which often require low-temperature storage to prevent hydrolysis or decomposition .
Biological Relevance :
- Thiazole-containing derivatives (e.g., 3,4-dimethylpyrrolidine-1-carbonyl-thiazole) highlight the role of pyrrolidine-carbonyl motifs in drug design, particularly for targeting enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
